molecular formula C13H14N2OS B5419332 N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide

Cat. No.: B5419332
M. Wt: 246.33 g/mol
InChI Key: SQLOITBMQHZYLT-UHFFFAOYSA-N
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Description

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide is a compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-9-3-5-11(6-4-9)13-15-12(8-17-13)7-14-10(2)16/h3-6,8H,7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLOITBMQHZYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide typically involves the condensation of 4-methylphenylthiourea with α-halo ketones under Hantzsch thiazole synthesis conditions . The reaction is carried out in the presence of a green solvent like ethanol, which facilitates the formation of the thiazole ring. The reaction conditions usually involve heating the mixture to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity . In cancer cells, it interferes with cell proliferation pathways, leading to apoptosis or programmed cell death. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide stands out due to its unique combination of a thiazole ring and a 4-methylphenyl group, which imparts distinct biological activities

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